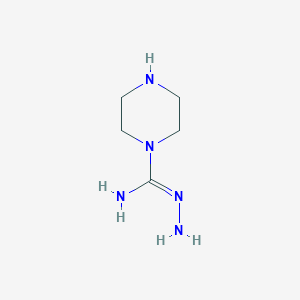

Piperazine-1-carboximidhydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H13N5 |

|---|---|

Molecular Weight |

143.19 g/mol |

IUPAC Name |

N'-aminopiperazine-1-carboximidamide |

InChI |

InChI=1S/C5H13N5/c6-5(9-7)10-3-1-8-2-4-10/h8H,1-4,7H2,(H2,6,9) |

InChI Key |

USAOHVMSBYKFFK-UHFFFAOYSA-N |

Isomeric SMILES |

C1CN(CCN1)/C(=N/N)/N |

Canonical SMILES |

C1CN(CCN1)C(=NN)N |

Origin of Product |

United States |

Synthetic Methodologies for Piperazine 1 Carboximidhydrazide and Its Derivatives

Conventional Synthetic Routes to Piperazine-1-carboximidhydrazide

The conventional synthesis of piperazine-1-carboxamidine, a close analogue of this compound, typically involves the guanylation of piperazine (B1678402). A common method is the reaction of piperazine with a guanylating agent such as S-methylisothiourea sulfate. In this reaction, one of the secondary amine nitrogens of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon of the isothiourea derivative to form the guanidine (B92328) group. researchgate.net

Historically, the synthesis of monosubstituted piperazines has been a multi-step endeavor fraught with challenges. A significant hurdle is controlling the reactivity of the two secondary amine groups in the piperazine ring. Direct reaction with an electrophile often leads to a mixture of undesired N,N'-disubstituted products alongside the desired monosubstituted product, complicating purification and reducing yields. nih.govnih.gov

To circumvent this, conventional routes frequently employ protecting group strategies. nih.gov This involves:

Protection: One nitrogen atom is "protected" by reacting it with a removable chemical group, such as a tert-butyloxycarbonyl (Boc) group.

Functionalization: The remaining unprotected nitrogen is then reacted with the desired reagent.

Deprotection: The protecting group is removed in a final step to yield the monosubstituted piperazine.

Optimized and Expedient Synthesis Protocols for this compound Analogues

To overcome the limitations of conventional methods, significant research has focused on developing more efficient and streamlined synthetic protocols. A notable advancement is the one-pot, one-step synthesis of monosubstituted piperazines that avoids the need for protecting groups. nih.gov This method utilizes a protonated piperazine, such as piperazine monoacetate, which deactivates one nitrogen atom, allowing the other to react selectively. nih.gov The use of heterogeneous catalysts and microwave acceleration can further enhance the efficiency of these reactions. nih.gov

Modern synthetic strategies for creating diverse piperazine analogues often employ advanced catalytic systems. For instance, photoredox catalysis using iridium-based complexes or organic photocatalysts enables the synthesis of C2-substituted piperazines under mild, visible-light-driven conditions. mdpi.comorganic-chemistry.orgnsf.gov Another sophisticated approach involves the Chan-Lam coupling reaction to attach an aryl group to one piperazine nitrogen, followed by amide condensation to build the rest of the molecule, as demonstrated in the synthesis of potent noncovalent SARS-CoV-2 main protease inhibitors. acs.org

Table 1: Comparison of Conventional vs. Optimized Synthetic Protocols for Monosubstituted Piperazines

| Feature | Conventional Method (with Protecting Groups) | Optimized One-Pot Method |

|---|---|---|

| Number of Steps | Multiple (Protection, Functionalization, Deprotection) | One-pot, one-step nih.gov |

| Use of Protecting Groups | Required nih.gov | Avoided nih.gov |

| Byproducts | Stoichiometric waste from protecting groups | Minimal, often catalytic byproducts |

| Overall Yield | Generally lower due to multiple steps nih.gov | High yields nih.gov |

| Scalability | Less suitable for large scale nih.gov | More suitable for large scale nih.gov |

| Catalysis | Often stoichiometric reagents | Heterogeneous or photoredox catalysis nih.govnsf.gov |

Multi-component Reaction Strategies Incorporating the this compound Core

Multi-component reactions (MCRs) represent a paradigm of synthetic efficiency, combining three or more reactants in a single operation to form a complex product that contains significant portions of all starting materials. nih.govjocpr.com This approach offers immense potential for rapidly generating libraries of diverse piperazine-containing compounds. jocpr.comnih.gov

A key example is the "split-Ugi" MCR, which is specifically adapted for bis-secondary diamines like piperazine. In this reaction, piperazine, an aldehyde (like formaldehyde), an isocyanide, and a carboxylic acid can be combined to create complex 1,4-disubstituted piperazine structures in high yield. nih.gov This strategy allows for flexible modification of all key pharmacophoric elements around the piperazine core. nih.gov The power of MCRs lies in their ability to construct complex molecules with high atom economy and step efficiency, making them invaluable tools in drug discovery. nih.govmdpi.com

Stereoselective and Regioselective Synthesis Approaches

Controlling the regioselectivity and stereoselectivity is crucial when synthesizing complex piperazine derivatives.

Regioselectivity: As mentioned, achieving mono-substitution over di-substitution on the symmetrical piperazine ring is a primary regiochemical challenge. The optimized protocol using a piperazine mono-salt effectively addresses this by modulating the nucleophilicity of the two nitrogen atoms. nih.gov Regioselectivity can also be critical in subsequent reactions. For example, in the synthesis of tetrazole-appended piperazine derivatives, KF-Alumina mediated S-alkylation was shown to be highly regioselective, a finding that was unambiguously confirmed by single-crystal X-ray diffraction. researchgate.net

Stereoselectivity: The synthesis of chiral piperazines with specific stereochemistry is of great interest for pharmaceutical applications. Several powerful stereoselective methods have been developed:

Catalytic Asymmetric Cycloaddition: An iridium-catalyzed [3+3] cycloaddition of imines has been shown to produce C-substituted piperazines as a single, previously unreported diastereomer with excellent control. acs.org

Asymmetric Lithiation: Enantiopure piperazines can be synthesized via the asymmetric deprotonation (lithiation) of N-Boc protected piperazines using a strong base combined with a chiral ligand, such as (−)-sparteine, followed by reaction with an electrophile. mdpi.com

Substrate Control: Chiral starting materials can be used to direct the stereochemical outcome. An efficient, five-step route to enantiopure 3-substituted piperazine-2-acetic acid esters begins with chiral amino acids. nih.gov Similarly, a novel (2S,6S)-trans-disubstituted piperazine was synthesized through diastereoselective alkylation of a chiral precursor derived from (S)-phenylalaninol. clockss.org

Table 2: Examples of Stereoselective Synthesis of Piperazine Analogues

| Method | Key Reagents/Catalyst | Stereochemical Outcome | Reference |

|---|---|---|---|

| Asymmetric [3+3] Cycloaddition | [IrCl(cod)(PPh₃)] | High diastereoselectivity | acs.org |

| Asymmetric Lithiation | s-BuLi / (−)-sparteine | High enantioselectivity | mdpi.com |

| Diastereoselective Alkylation | Chiral piperazinone precursor | trans relative stereochemistry | clockss.org |

| Annulation from Chiral Pool | Chiral 1,2-diamine from amino acid | Enantiopure products | nih.gov |

Green Chemistry Principles in the Synthesis of this compound and Analogues

Modern synthetic chemistry increasingly emphasizes the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The synthesis of piperazine analogues has benefited significantly from the adoption of these principles. MCRs are inherently green as they increase efficiency and reduce the number of separate reaction and purification steps. nih.govfrontiersin.org The move towards catalytic reactions, especially those using visible light or recyclable catalysts, further aligns piperazine synthesis with sustainable practices. nih.govmdpi.comnsf.gov

Development of Environmentally Benign Reaction Conditions

A key aspect of green chemistry is the use of safer and more environmentally friendly reaction conditions. In the context of piperazine and guanidine synthesis, several advancements have been made:

Aqueous Solvents: Water is an ideal green solvent. Efficient guanylation of amines has been achieved in water using scandium(III) triflate as a catalyst, a method suitable for water-soluble substrates like peptides. organic-chemistry.org

Alternative Energy Sources: The use of microwaves to accelerate reactions can lead to shorter reaction times and increased efficiency, often with reduced energy consumption compared to conventional heating. nih.gov Likewise, visible-light photoredox catalysis allows complex bond formations to occur at ambient temperature, avoiding the need for harsh, high-temperature conditions. organic-chemistry.org

Recyclable Catalysts: The use of heterogeneous catalysts, such as metal ions supported on a polymer resin, simplifies product purification as the catalyst can be easily filtered off and potentially reused. This minimizes waste compared to homogeneous catalysts that require extensive purification to remove. nih.gov

Greener Solvents: When organic solvents are necessary, the choice of solvent is critical. Dimethyl carbonate, for example, has been used as a greener alternative solvent for the one-pot synthesis of guanidines. uantwerpen.be

Atom Economy and Waste Minimization

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating what percentage of the mass of the reactants is incorporated into the desired product.

High Atom Economy Reactions: MCRs are the quintessential example of high atom economy, as three or more starting materials are combined into a single product with few, if any, atoms wasted as byproducts. mdpi.combookpi.org Catalytic additions, such as the addition of amines to carbodiimides to form guanidines, are also highly atom-economical alternatives to classical methods that generate stoichiometric waste. rsc.org

Waste Minimization: Waste is minimized by reducing the number of synthetic steps, which in turn reduces the need for intermediate purifications that consume large quantities of solvents and materials. One-pot syntheses and MCRs excel in this regard. nih.govuantwerpen.be The efficiency of a process can be quantified using metrics like the Process Mass Intensity (PMI), which is the ratio of the total mass used in a process to the mass of the final product. A synthetic route for the drug Pinacidil using a green, one-pot guanidination strategy showed a PMI that was only 24% of the classical route, demonstrating a significant reduction in waste. uantwerpen.be

Heterogeneous Catalysis in this compound Formation

The formation of this compound involves two key transformations: the synthesis of the piperazine ring and the subsequent guanylation of one of its nitrogen atoms. While direct, single-step heterogeneous catalytic methods for the entire molecule are not extensively documented in publicly available literature, the principles of heterogeneous catalysis are critically relevant and have been applied to both the formation of the piperazine precursor and to analogous guanylation reactions.

Formation of the Piperazine Ring: The piperazine scaffold is a common motif in pharmaceuticals, and its synthesis has been optimized using various catalytic methods, including heterogeneous catalysis. These methods often involve the cyclization of precursors like ethanolamines or ethylenediamine.

Guanylation of Piperazine: The introduction of the carboximidhydrazide group is achieved through a guanylation reaction. While often performed under homogeneous or uncatalyzed conditions, the use of catalysts, including solid-supported ones, is a known strategy for guanylation of amines in general.

Heterogeneous Catalysis in the Synthesis of the Piperazine Precursor

The industrial and laboratory-scale synthesis of piperazine often employs heterogeneous catalysts to facilitate the cyclization of various starting materials. These solid-phase catalysts are advantageous due to their ease of separation from the reaction mixture, potential for recycling, and enhanced stability under reaction conditions.

A variety of metal-based heterogeneous catalysts have been investigated for piperazine synthesis. For instance, the amination of monoethanolamine (MEA) can be directed towards piperazine formation using catalysts such as cobalt supported on zeolites (Co/H-ZSM-5). researchgate.net In one study, this system achieved a piperazine selectivity of 45.7% with a total MEA conversion of 76.8%. researchgate.net Nickel and copper composites on silica (B1680970) (Ni-Cu/SiO2) have also been utilized, demonstrating the versatility of mixed-metal catalysts in this transformation. researchgate.net

The table below summarizes findings for the heterogeneous catalytic synthesis of piperazine from different starting materials.

| Starting Material(s) | Catalyst | Support | Temperature (°C) | Pressure (MPa) | Piperazine Yield (%) | Reference |

| Monoethanolamine (MEA) & Ammonia (B1221849) | 20% Co | H-ZSM-5 Zeolite | N/A | N/A | 35.0 | researchgate.net |

| Ethylenediamine (EDA) & Ethylene Glycol (EG) | Cu-Ni-Cr | None | 242-248 | 20.4 | 31.0 | researchgate.net |

| Iminodiacetonitrile & Ammonia | Raney Ni | None | 120 | 9.0 | 85.0 | researchgate.net |

| Diethylenetriamine (DETA) | Raney Ni | None | 190-200 | 0.7 | 92.0 | researchgate.net |

Guanylation of Piperazine: A Step Adaptable to Heterogeneous Catalysis

The direct synthesis of this compound involves the reaction of piperazine with a guanylating agent. A common laboratory-scale synthesis utilizes cyanamide (B42294) as the reagent. While this can proceed without a catalyst, the broader field of guanylation chemistry has shown that catalysts can significantly improve reaction rates and yields.

Catalytic guanylation of amines using cyanamide has been effectively demonstrated with catalysts like scandium(III) triflate, which activates the cyanamide for nucleophilic attack by the amine. Although often used as a homogeneous catalyst, the principle of activating the guanylating agent is key. The development of solid-supported catalysts for this type of transformation is an active area of research aiming to simplify product purification and catalyst reuse. organic-chemistry.org

Research into simplified procedures for creating monosubstituted piperazines has highlighted the efficacy of heterogeneous catalysts. Metal ions supported on commercial polymeric resins have been successfully used to catalyze the reaction of a protonated piperazine with various electrophiles. nih.gov This approach, which avoids complex protection-deprotection steps, is highly relevant. It demonstrates that a piperazine substrate can be functionalized using a heterogeneous catalyst that is easily filtered from the reaction mixture. nih.govshu.ac.uk Such a methodology could conceivably be adapted for the guanylation step in the synthesis of this compound.

The general advantages of using heterogeneous catalysts—such as metal oxides, carbonaceous materials, and polymers as supports—include economic benefits, high thermal stability, and high reusability, which align with the principles of green chemistry. researchgate.net While a specific, optimized heterogeneous catalyst for the direct guanylation of piperazine to this compound is not prominently featured in the reviewed literature, the extensive use of such catalysts for both piperazine synthesis and general guanylation reactions provides a strong foundation for future development in this area.

Derivatization Strategies and Structural Modifications of Piperazine 1 Carboximidhydrazide

Functionalization of the Piperazine (B1678402) Ring System

The piperazine ring, with its two secondary nitrogen atoms, is a primary site for structural modification. The nitrogen at position 4 (N4) is particularly amenable to functionalization, as the N1 nitrogen is part of the more complex carboximidhydrazide group. Derivatization at the N4 position allows for the introduction of a vast range of substituents, significantly influencing the molecule's steric and electronic properties, as well as its solubility and basicity.

N-alkylation and N-acylation are fundamental strategies for derivatizing the piperazine core. These reactions typically target the secondary amine at the N4 position, which acts as a potent nucleophile.

N-Alkylation can be achieved through several established methods. The most common approach is nucleophilic substitution using alkyl halides (chlorides, bromides, or iodides) or sulfonates. nih.gov To ensure selective mono-alkylation at the N4 position and prevent undesired di-alkylation, a common tactic involves the use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, on one of the piperazine nitrogens. researchgate.netresearcher.life An alternative and highly effective method is reductive amination, where the piperazine nitrogen reacts with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form a new carbon-nitrogen bond. nih.govresearchgate.net This method is particularly useful for introducing more complex alkyl groups.

N-Acylation introduces an acyl group onto the piperazine nitrogen, forming a stable amide bond. This is typically accomplished by reacting the piperazine with an acyl chloride, acid anhydride, or a carboxylic acid activated with a coupling agent. mdpi.com Common coupling reagents include O-benzotriazole-1-yl-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). mdpi.com N-acylation generally reduces the basicity of the piperazine nitrogen and can be used to introduce a variety of functional moieties, including aromatic, aliphatic, and heterocyclic groups.

Table 1: Selected N-Alkylation and N-Acylation Reactions on Piperazine Scaffolds

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl bromide, base (e.g., K₂CO₃), solvent (e.g., acetone) | N-Alkylpiperazine | researchgate.netekb.eg |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, solvent (e.g., DCM) | N-Alkylpiperazine | nih.govresearchgate.net |

| N-Acylation | Acyl chloride, base (e.g., Et₃N), solvent (e.g., DCM) | N-Acylpiperazine | mdpi.com |

| N-Acylation | Carboxylic acid, TBTU, DIPEA, solvent (e.g., DMF) | N-Acylpiperazine | mdpi.com |

Beyond simple alkyl and acyl groups, a wide variety of substituents can be installed on the piperazine ring to fine-tune molecular properties. Aryl and heteroaryl groups are frequently introduced via N-arylation reactions, such as the Buchwald-Hartwig amination, which uses a palladium catalyst to couple the piperazine nitrogen with an aryl halide. nih.gov

More advanced techniques, such as direct C-H functionalization, offer novel ways to modify the carbon skeleton of the piperazine ring itself. acs.orgnih.gov Photoredox catalysis, for instance, can facilitate the C-H arylation or vinylation of N-protected piperazines, allowing for the introduction of substituents at positions adjacent to the nitrogen atoms without pre-functionalization. psu.edu These methods provide access to a diverse chemical space that is not readily achievable through traditional N-functionalization approaches.

Chemical Modifications at the Carboximidhydrazide Moiety

The carboximidhydrazide group (-C(=NH)NHNH₂) is a unique and reactive functional moiety, also known as an amidrazone or guanylhydrazine. It contains multiple nucleophilic nitrogen centers and a carbon atom susceptible to nucleophilic attack, offering rich chemistry for structural modification.

The structure of the imidohydrazide group can be altered in several ways. The terminal primary amine (-NH₂) of the hydrazine (B178648) portion is the most nucleophilic site and readily reacts with electrophiles.

One common modification is the condensation with aldehydes or ketones to form the corresponding hydrazones. ekb.egorganic-chemistry.org This reaction introduces a new imine bond and allows for the incorporation of a wide array of carbonyl-containing compounds. Another key reaction is acylation. The terminal nitrogen can be acylated by reacting with anhydrides or other acylating agents to yield N-acyl derivatives. nih.gov

Furthermore, the entire carboximidhydrazide moiety can serve as a precursor for the synthesis of five-membered heterocycles. For example, reaction with appropriate reagents can lead to intramolecular cyclization and dehydration, forming stable aromatic rings like 1,2,4-triazoles. acs.org This transformation fundamentally alters the core structure and electronic properties of the original moiety.

Table 2: Potential Reactions at the Carboximidhydrazide Moiety

| Reaction Type | Reagent | Resulting Structure | Reference |

|---|---|---|---|

| Hydrazone Formation | Aldehyde or Ketone | Piperazine-1-carboximidhydrazone | ekb.egorganic-chemistry.org |

| Acylation | Acid Anhydride | N'-Acyl-piperazine-1-carboximidhydrazide | nih.gov |

| Semicarbazide Formation | Isocyanate | Piperazine-1-(N-substituted-carbamoyl)carboximidhydrazide | nih.gov |

| Heterocycle Formation | Various (e.g., via amide coupling and dehydration) | Piperazinyl-triazole | acs.org |

The carboximidhydrazide group possesses three distinct nitrogen atoms: the imino nitrogen (=NH), the secondary hydrazine nitrogen (-NH-), and the terminal primary hydrazine nitrogen (-NH₂). Their differing electronic environments and steric accessibilities allow for selective derivatization.

The terminal -NH₂ group is generally the most reactive towards acylation and condensation reactions due to its higher nucleophilicity and lower steric hindrance. nih.gov Reactions with isocyanates, for example, selectively occur at this position to yield semicarbazide-like derivatives. nih.gov The imino nitrogen (=NH) is less nucleophilic and generally does not participate in these reactions unless under specific catalytic conditions. The internal hydrazine nitrogen is also less reactive than the terminal one. This hierarchy in reactivity enables a degree of regioselective modification, allowing for precise control over the final molecular architecture.

Design and Synthesis of Piperazine-1-carboximidhydrazide Conjugates and Linkers

The bifunctional nature of the this compound scaffold, with reactive sites at both the N4-piperazine nitrogen and the carboximidhydrazide terminus, makes it an attractive building block for the design of molecular conjugates and linkers. These constructs are used to connect two or more different molecular entities, such as a drug and a targeting moiety.

Piperazine-based structures are widely used as linkers in advanced therapeutic modalities. nih.gov A synthetic strategy could involve functionalizing one end of the this compound molecule with a payload (e.g., a small molecule drug) and the other end with a targeting ligand or a reactive handle for bioconjugation.

For instance, the N4-piperazine nitrogen can be alkylated or acylated with a molecule containing a terminal reactive group, such as a maleimide (B117702) or an N-hydroxysuccinimidyl (NHS) ester. nih.gov These groups can then react selectively with moieties on a biomolecule, such as the thiol group of a cysteine residue in a protein. nih.gov Conversely, the carboximidhydrazide end could be modified to attach to a payload, creating a versatile linker-payload system ready for conjugation to a targeting vehicle like an antibody or nanoparticle. The inherent properties of the piperazine ring, such as its ability to improve solubility, can be an advantageous feature of such linkers. nih.gov

Isotopic Labeling Strategies for Mechanistic and Analytical Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound, elucidate reaction mechanisms, and quantify analytes in complex biological matrices. While specific isotopic labeling studies on this compound are not extensively documented in the public domain, strategies can be proposed based on its constituent functional groups—the piperazine ring and the carboximidhydrazide moiety—and on established methodologies for analogous compounds.

Detailed Research Findings:

The introduction of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into the this compound molecule can provide invaluable insights. For instance, deuteration of the piperazine ring can be a key strategy. The piperazine ring contains eight exchangeable protons, and their replacement with deuterium can be achieved through various synthetic methods. This labeling would be particularly useful for metabolic stability studies, as the increased mass of the deuterated molecule can slow down metabolism at the labeled sites, a phenomenon known as the kinetic isotope effect.

In mass spectrometry-based analytical methods, isotopically labeled this compound can serve as an ideal internal standard for quantification. mdpi.com The labeled analog co-elutes with the unlabeled analyte but is distinguishable by its higher mass-to-charge ratio (m/z). This allows for precise and accurate quantification, correcting for variations in sample preparation and instrument response. For example, the mass spectrum of protonated piperazine-1-carboxamidine, a closely related compound, shows a molecular ion [M+H]⁺ at m/z 129.0. Its fragmentation includes the loss of an ammonia (B1221849) group to produce a fragment at m/z 112 and a protonated piperazine fragment at m/z 87. researchgate.net An isotopically labeled version would exhibit corresponding shifts in these fragment masses, facilitating its use as an internal standard in complex matrices.

Mechanistic studies into the bioactivity of this compound would also benefit from isotopic labeling. For example, if the compound is investigated as an enzyme inhibitor, ¹⁵N labeling of the guanidinium-like group of the carboximidhydrazide moiety could be used in NMR spectroscopy to probe its interaction with the enzyme's active site. nih.gov Changes in the ¹⁵N chemical shifts upon binding can provide information about the specific nitrogen atoms involved in the interaction and the nature of the binding.

Potential Isotopic Labeling Sites and Methods:

| Isotope | Potential Labeling Site | Potential Synthetic Method | Application |

| ²H (Deuterium) | C-H bonds of the piperazine ring | Reduction of a suitable precursor with a deuterium source (e.g., NaBD₄) or H-D exchange under catalytic conditions. | Metabolic stability studies, internal standard for MS |

| ¹³C (Carbon-13) | Guanidinyl carbon of the carboximidhydrazide group | Use of ¹³C-labeled guanylation reagent (e.g., ¹³C-cyanamide) in the synthesis. | Mechanistic studies (NMR), metabolic fate analysis |

| ¹⁵N (Nitrogen-15) | Nitrogen atoms of the piperazine ring or carboximidhydrazide group | Use of ¹⁵N-labeled piperazine or a ¹⁵N-labeled guanylation reagent during synthesis. | Mechanistic studies (NMR), tracing nitrogen metabolism |

It is important to note that the choice of isotopic label and its position within the molecule will depend on the specific research question being addressed. The synthesis of these labeled compounds would require careful planning and execution, likely following multi-step synthetic routes. While direct experimental data for this compound is scarce, the principles established for other piperazine and guanidine (B92328) derivatives provide a solid foundation for designing and implementing effective isotopic labeling strategies for this compound. acs.orgnih.gov

Reactivity and Reaction Mechanisms of Piperazine 1 Carboximidhydrazide

Fundamental Chemical Reactivity of the Imidohydrazide Functional Group

The imidohydrazide functional group, a core component of Piperazine-1-carboximidhydrazide, exhibits a rich and varied chemical reactivity. This reactivity is primarily dictated by the presence of both a hydrazide and an imide-like moiety. Hydrazides are known to be reactive functional groups, often utilized in protein and carbohydrate chemistry. nih.gov Their reactivity towards active esters is comparable to that of primary amines. nih.gov A key distinction lies in their lower pKa values (typically 4–5) compared to primary amines (pKa 10–11), which allows them to remain reactive under neutral to slightly acidic conditions. nih.gov

Furthermore, hydrazides readily react with aldehydes and ketones to form hydrazones. nih.govinterchim.fr This reaction is notably faster than the corresponding reaction with amines, making hydrazides valuable for site-specific crosslinking. interchim.fr The resulting hydrazone bond is also less susceptible to hydrolysis than the Schiff's bases formed from amines and aldehydes, often eliminating the need for a subsequent reduction step. nih.gov The hydrazide group can also react with carboxylic acids, typically requiring activation by a carbodiimide. interchim.fr

The presence of the piperazine (B1678402) ring introduces additional reactivity. Piperazine itself is a heterocyclic compound with two secondary amine groups. ambeed.com These amine groups impart basic properties to the molecule. wikipedia.org The imidohydrazide group's reactivity can be influenced by the electronic effects of the piperazine ring.

Kinetic Studies of Reactions Involving this compound

Kinetic studies provide crucial insights into the rates and mechanisms of chemical reactions. For piperazine-containing compounds, a significant body of research exists, particularly concerning their reactions with carbon dioxide, which is highly relevant to industrial applications like carbon capture.

Determination of Rate Constants and Equilibrium Parameters

Kinetic investigations into the oxidation of piperazine and its derivatives by oxidants like bromamine-T have been conducted. scirp.org These studies often reveal a first-order dependence on the concentration of both the oxidant and the piperazine compound, with an inverse fractional order dependence on the hydrogen ion concentration. scirp.org Such studies allow for the determination of pseudo-first-order rate constants. scirp.org

In the context of carbon dioxide absorption, the kinetics of the reaction between CO2 and aqueous piperazine solutions have been extensively studied. rug.nlresearchgate.netcore.ac.uk The main reaction is considered to be first order in both CO2 and piperazine. rug.nlcore.ac.uk For instance, the second-order kinetic rate constant for the reaction between CO2 and piperazine at 298.15 K has been determined to be 70 m³/mol·s⁻¹. rug.nlcore.ac.uk The activation temperature for this reaction has also been calculated. rug.nlcore.ac.uk

The effect of adding piperazine as an activator to other amine solutions, such as 2-amino-2-methyl-1-propanol (B13486) (AMP), has also been a subject of kinetic analysis. researchgate.net The addition of piperazine increases the apparent reaction rate constants for CO2 absorption. researchgate.net These studies help in quantifying the zwitterion deprotonation constants and the direct reaction rate constant of piperazine with CO2. researchgate.net

Elucidation of Reaction Pathways and Intermediate Species

Kinetic studies are instrumental in elucidating reaction pathways and identifying transient intermediate species. In the oxidation of piperazines, the proposed mechanism often involves the formation of an intermediate complex between the piperazine and the oxidizing agent. scirp.org The subsequent decomposition of this intermediate is typically the rate-determining step. scirp.org

The study of reactions in partially protonated piperazine solutions helps in understanding the kinetics of subsequent reactions, such as the reaction of the protonated piperazine carbamate (B1207046) with another CO2 molecule. rug.nlcore.ac.uk These investigations confirm that the reaction mechanism can be complex, involving multiple reaction products. researchgate.net

Mechanistic Investigations of Novel Chemical Transformations

The unique structure of this compound allows for novel chemical transformations. The presence of multiple reactive sites—the two nitrogens of the piperazine ring and the imidohydrazide group—opens avenues for synthesizing a variety of derivatives.

Research has focused on synthesizing carbamate derivatives bearing a 2-furoyl-1-piperazine moiety. nih.gov These syntheses often involve a multi-step sequence, and the structural confirmation of the resulting compounds is typically achieved through spectroscopic methods such as EI-MS, IR, and ¹H-NMR. nih.gov

Furthermore, piperazine and its derivatives can be N-alkylated, with the reaction conditions determining whether mono- or di-alkylated products are formed. wikipedia.org For instance, Boc-piperazine can be alkylated by reacting it with substituted benzyl (B1604629) bromides or through reductive amination with aryl aldehydes. nih.gov The resulting products can then be deprotected and carbamoylated to yield a range of functionalized piperazine compounds. nih.gov

Carbon Dioxide Capture and Carbamate Formation Dynamics of Piperazine-Based Systems

Piperazine and its derivatives have garnered significant attention for their potential use in carbon dioxide capture technologies. mdpi.comresearchgate.netresearchgate.net Piperazine acts as an effective promoter in amine-based CO2 capture processes, enhancing the absorption rate of solvents like methyldiethanolamine (MDEA). mdpi.com This is attributed to the rapid formation of carbamates. mdpi.comresearchgate.net

The reaction of piperazine with CO2 leads to the formation of carbamates through a series of equilibrium reactions. wikipedia.org Being a diamine, one mole of piperazine can theoretically react with two moles of CO2. researchgate.net However, the formation of the second carbamate unit is generally less favorable. researchgate.net

Concentrated aqueous piperazine solutions have been investigated as a standalone solvent for CO2 absorption. researchgate.net These systems exhibit high CO2 absorption rates, more than double that of conventional monoethanolamine (MEA) solutions, and have the advantage of being less prone to thermal degradation. researchgate.net

The dynamics of carbamate formation are crucial for the efficiency of the CO2 capture process. The equilibrium constants for carbamate formation in CO2-piperazine-water systems have been determined using techniques like ¹H-NMR spectroscopy. researchgate.net These studies provide thermodynamic parameters that are essential for modeling and optimizing CO2 capture processes.

Interactive Data Table: Kinetic Rate Constants for Piperazine-CO2 Reactions

| Reaction | Temperature (K) | Second-Order Rate Constant (m³/mol·s⁻¹) | Reference |

| 2PZ + CO₂ → PZCOO⁻ + PZH⁺ | 298.15 | 70 | rug.nl, core.ac.uk |

| 2PZH⁺ + CO₂ → H⁺PZCOO⁻ + PZH₂²⁺ | 298.15 | 0.28 ± 0.10 | rug.nl, core.ac.uk |

Structure Reactivity Relationships Srr of Piperazine 1 Carboximidhydrazide Derivatives

Influence of Substituent Electronic and Steric Effects on Chemical Reactivity

Electronic Effects:

Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, attached to the piperazine (B1678402) ring increase the electron density on the nitrogen atoms. This enhancement of the inductive effect can lead to increased basicity and nucleophilicity, making the compound more reactive towards electrophiles. For instance, the protonation of a pyridine (B92270) nitrogen is facilitated by an electron-releasing amino group in the para position, which increases the availability of the electron donor on the pyridine nitrogen. nih.gov

Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, have the opposite effect. They decrease the electron density on the nitrogen atoms, thereby reducing the basicity and nucleophilicity of the piperazine ring. This can make the compound less reactive in certain reactions but may be desirable in other contexts to prevent unwanted side reactions.

Steric Effects:

Bulky substituents near the reactive centers of the piperazine-1-carboximidhydrazide molecule can hinder the approach of reactants, slowing down the reaction rate. This steric hindrance can be strategically employed to achieve selectivity in chemical reactions. For example, the introduction of a methyl group can cause a decrease in enzyme inhibitory activity due to steric hindrance. acs.org Similarly, compounds with substituents at certain positions may be inactive due to increased hindrance that reduces binding affinity. acs.org

The interplay of these electronic and steric effects is a key consideration in the design and synthesis of this compound derivatives with tailored reactivity profiles.

Table 1: Hypothetical Influence of Substituents on the Reactivity of this compound

| Substituent (R) on Piperazine Ring | Electronic Effect | Steric Effect | Predicted Impact on Nucleophilicity | Predicted Impact on Basicity |

| -CH₃ | Electron-donating | Low | Increase | Increase |

| -OCH₃ | Electron-donating | Low | Increase | Increase |

| -NO₂ | Electron-withdrawing | Low | Decrease | Decrease |

| -C(CH₃)₃ | Electron-donating | High | Decrease (due to steric hindrance) | Increase |

| -CN | Electron-withdrawing | Low | Decrease | Decrease |

Conformational Analysis and its Impact on Reaction Outcomes

The piperazine ring is a flexible six-membered heterocycle that can adopt several conformations, with the chair conformation being the most stable. However, boat and twist-boat conformations are also possible and can be populated depending on the substitution pattern and the environment. The conformational flexibility of piperazine derivatives has been shown to be a more significant factor in drug design than previously assumed. nih.gov

The orientation of the substituents on the piperazine ring (axial or equatorial) in the preferred conformation can have a profound impact on the reactivity and stereochemical outcome of reactions. For example, an axially oriented substituent may be more sterically hindered than an equatorial one, leading to different reaction rates.

Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are valuable tools for studying the conformational preferences of this compound derivatives. nih.gov These computational methods can help predict the most stable conformers and how they might interact with other molecules, providing insights that can guide the design of new compounds with specific three-dimensional structures. A study on 1,5-Diaryl-3-Oxo-1,4-Pentadiene derivatives highlighted how the introduction of a fluorine atom can lead to the predominance of a specific conformer group. mdpi.com

Quantitative Structure-Reactivity Relationships (QSRR) Modeling and Prediction

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. nih.gov These models are powerful tools for predicting the reactivity of new, unsynthesized compounds and for gaining a deeper understanding of the factors that govern chemical reactions. nih.govresearchgate.net

A typical QSRR study for this compound derivatives would involve the following steps:

Data Set Generation: A series of this compound derivatives with varying substituents would be synthesized, and their reactivity in a specific reaction would be measured experimentally.

Descriptor Calculation: A large number of molecular descriptors would be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like support vector machines (SVM), would be used to build a mathematical model that relates the calculated descriptors to the measured reactivity. nih.gov

Model Validation: The predictive power of the QSRR model would be rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov

Successful QSRR models can provide valuable insights into the key molecular features that influence the reactivity of this compound derivatives, thereby facilitating the design of new compounds with optimized properties.

Table 2: Examples of Molecular Descriptors for a QSRR Study of this compound Derivatives

| Descriptor Class | Example Descriptors | Property Encoded |

| Electronic | Hammett constants (σ), Dipole moment | Electron-donating/withdrawing ability, Polarity |

| Steric | Taft steric parameters (Es), Molar refractivity (MR) | Bulkiness, Size |

| Hydrophobic | LogP, Polar surface area (PSA) | Lipophilicity, Solubility |

| Topological | Connectivity indices, Shape indices | Molecular branching, Shape |

Structure-Driven Modulation of Molecular Recognition and Binding Interactions

The ability of this compound derivatives to interact with biological targets, such as enzymes or receptors, is highly dependent on their three-dimensional structure and the spatial arrangement of their functional groups. By strategically modifying the structure of these compounds, it is possible to modulate their molecular recognition and binding interactions.

Key structural features that can be tuned to optimize binding affinity and selectivity include:

The Piperazine Core: The conformation of the piperazine ring and the nature of the substituents on its nitrogen atoms can influence how the molecule fits into a binding pocket.

The Carboximidhydrazide Moiety: This functional group can participate in various non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are crucial for molecular recognition.

Peripheral Substituents: The addition of specific functional groups at various positions on the molecule can introduce new points of interaction with the target, thereby enhancing binding affinity.

Molecular modeling studies, including docking and molecular dynamics simulations, can provide detailed insights into the binding modes of this compound derivatives and guide the design of new compounds with improved binding properties. nih.gov For instance, the replacement of a piperazine ring with a piperidine (B6355638) ring has been shown to significantly affect affinity for certain receptors, which can be attributed to changes in the protonation state at physiological pH. nih.govacs.org

Advanced Spectroscopic and Structural Characterization of Piperazine 1 Carboximidhydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the solution-state structure of Piperazine-1-carboximidhydrazide. Through one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the proton and carbon framework can be assembled.

The ¹H and ¹³C NMR spectra of this compound provide fundamental information about the chemical environment of each atom. In studies using deuterium (B1214612) oxide (D₂O) as a solvent, the spectra reveal the key features of the molecule's structure. researchgate.net

The ¹H NMR spectrum shows two distinct signals for the methylene (B1212753) (-CH₂-) protons of the piperazine (B1678402) ring. researchgate.net These appear as two triplets, indicating that the protons on each carbon are coupled to the protons on the adjacent carbon in the ring. The integration of these signals as 4H each confirms the presence of two sets of four equivalent protons, consistent with the symmetric nature of the piperazine ring. researchgate.net

The ¹³C NMR spectrum displays three signals. Two of these are found in the aliphatic region and correspond to the two different methylene carbons of the piperazine ring. researchgate.net A third signal is observed further downfield, which is characteristic of a guanidine (B92328) carbon atom (C=N), confirming the presence of the carboximidhydrazide group. researchgate.net

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O researchgate.net

| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | Piperazine -CH₂- | 3.01 | Triplet (t) | 5.1 |

| ¹H | Piperazine -CH₂- | 3.52 | Triplet (t) | 5.1 |

| ¹³C | Piperazine -CH₂- | 46.2 | - | - |

| ¹³C | Piperazine -CH₂- | 47.9 | - | - |

This interactive table summarizes the key NMR spectral data.

While specific 2D NMR studies on this compound are not widely detailed in the literature, the application of these techniques is standard for unambiguous structural confirmation.

¹H-¹H COSY (Correlation Spectroscopy): A COSY experiment would be used to establish the connectivity between protons. It would show a cross-peak between the signals at 3.01 ppm and 3.52 ppm, confirming that these two sets of protons are on adjacent carbons within the piperazine ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to. This experiment would definitively link the proton signal at 3.01 ppm to one of the carbon signals (46.2 or 47.9 ppm) and the proton signal at 3.52 ppm to the other, solidifying the assignments of the piperazine ring's CH₂ groups.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is essential for confirming the molecular weight and formula of this compound and for understanding its stability and fragmentation patterns under energetic conditions.

High-resolution mass spectrometry provides a highly accurate mass measurement, which is used to confirm the elemental composition of a molecule. The molecular formula for this compound is C₅H₁₂N₄. nih.govnih.gov The theoretical exact mass of its neutral form is 128.1062 Da. nih.govnih.gov In positive-ion mode ESI-HRMS, the compound would be detected as its protonated form, [M+H]⁺, with a theoretical m/z of 129.1140. An experimental measurement matching this value to within a few parts per million (ppm) would unambiguously confirm the molecular formula.

Tandem mass spectrometry (MS/MS) is used to fragment a selected ion (the precursor ion) to produce a spectrum of fragment ions (product ions), revealing details about the molecule's structure. Analysis of this compound by liquid chromatography-tandem mass spectrometry (LC/MS/MS) shows the protonated molecule [M+H]⁺ as the precursor ion at a mass-to-charge ratio (m/z) of 129.0. researchgate.net

Collision-induced dissociation of this precursor ion leads to a characteristic fragmentation pattern that confirms its structure. The primary fragmentation pathways observed are:

A loss of an ammonia (B1221849) molecule (NH₃, 17 Da), resulting in a major fragment ion at m/z 112. researchgate.net

Cleavage of the piperazine ring and loss of the guanidino group, leading to a fragment corresponding to the protonated piperazine ring at m/z 87. researchgate.net

Table 2: Key MS/MS Fragmentation Data for this compound researchgate.net

| Ion Type | m/z | Identity/Origin |

|---|---|---|

| Precursor Ion | 129.0 | [M+H]⁺ (Protonated Molecule) |

| Product Ion | 112.0 | [M+H - NH₃]⁺ |

This interactive table outlines the fragmentation pattern observed in MS/MS analysis.

X-Ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in the solid state. The crystal structure of this compound has been determined in the form of its hemisulfate salt (C₁₀H₂₆N₈O₄S). researchgate.netscbt.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| Piperazine-1-carboxamidine |

| Piperazine |

Crystal Growth and Quality Assessment

The successful elucidation of the three-dimensional structure of this compound by single-crystal X-ray diffraction is critically dependent on the availability of high-quality single crystals. The growth of such crystals is often more of an art than a science, requiring meticulous control over various experimental parameters. rochester.edu

Crystal Growth Methods:

Several techniques are commonly employed for the crystallization of small organic molecules like this compound. muohio.eduntu.edu.sgmit.edursc.org The choice of method is dictated by the compound's solubility in various solvents and its thermal stability.

Slow Evaporation: A straightforward and widely used method involves dissolving the compound in a suitable solvent to create a near-saturated solution. mit.edu The solvent is then allowed to evaporate slowly over days, leading to a gradual increase in concentration and subsequent crystal formation. muohio.edumit.edu The selection of the solvent is crucial as it can influence the crystal habit and even be incorporated into the crystal lattice. muohio.edu

Slow Cooling: For compounds that exhibit a significant change in solubility with temperature, slow cooling of a saturated solution can yield high-quality crystals. mit.edu A solution saturated at an elevated temperature is allowed to cool gradually, reducing the solubility and promoting crystallization. ntu.edu.sg

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a second solvent (an "anti-solvent") in which the compound is insoluble. rsc.org The slow diffusion of the anti-solvent vapor into the primary solution reduces the compound's solubility, leading to controlled crystallization. rsc.org

Illustrative Crystal Growth Parameters for this compound Analogs:

| Parameter | Slow Evaporation | Slow Cooling | Vapor Diffusion |

| Solvent System | Methanol/Water | Ethanol | Dichloromethane/Hexane |

| Temperature | Ambient | From 60°C to 4°C | Ambient |

| Duration | 5-10 days | 2-4 days | 3-7 days |

| Outcome | Colorless, prismatic crystals | Needle-like crystals | Block-shaped crystals |

This table presents typical conditions used for the crystallization of piperazine and guanidine derivatives and serves as a hypothetical guide for this compound.

Quality Assessment:

Once crystals are obtained, their quality must be assessed to ensure they are suitable for diffraction studies. This evaluation typically involves:

Microscopic Examination: Visual inspection under a polarizing microscope can reveal important information about the crystal's morphology, transparency, and the presence of defects such as cracks or inclusions. gla.ac.uk Single, well-formed crystals with smooth faces and sharp edges are desirable. gla.ac.uk

X-ray Diffraction (XRD): A preliminary examination on a diffractometer is the ultimate test of crystal quality. freiberginstruments.com The sharpness and shape of the diffraction spots provide a direct indication of the internal order of the crystal. freiberginstruments.com High-quality crystals produce sharp, well-defined diffraction patterns.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structure of this compound is not merely a description of the atomic arrangement within a single molecule but is significantly influenced by a complex network of intermolecular interactions. These non-covalent forces, particularly hydrogen bonds, dictate the packing of the molecules in the crystal lattice.

The molecular structure of this compound, featuring a piperazine ring and a carboximidhydrazide group, offers multiple hydrogen bond donor and acceptor sites. The nitrogen atoms of the piperazine ring and the amine and imine groups of the carboximidhydrazide moiety are all capable of participating in hydrogen bonding.

In related piperazine structures, N-H···N hydrogen bonds are a common and significant feature, often leading to the formation of chains or sheets. bohrium.comresearchgate.net The crystal structure of piperazine itself is characterized by N-H···N hydrogen-bonded chains that are further linked to form layers. bohrium.comresearchgate.net For substituted piperazines, such as those bearing benzyl (B1604629) groups, the packing can be dominated by a combination of C-H···N and C-H···π interactions. sielc.com

The guanidinium (B1211019) group, which is structurally analogous to the protonated carboximidhydrazide group, is well-known for its ability to form multiple hydrogen bonds and participate in π-stacking interactions. scripps.edu In the solid state, derivatives of quinolone carboxylic acids, which also possess hydrogen bonding functionalities, exhibit a rich variety of homodimeric arrangements stabilized by these interactions. mdpi.com

Hypothetical Hydrogen Bonding Parameters in a this compound Crystal:

| Donor (D) | Acceptor (A) | D-H···A Distance (Å) | D-H···A Angle (°) | Interaction Type |

| N-H (Piperazine) | N (Carboximidhydrazide) | ~2.9 - 3.2 | ~150 - 170 | Intermolecular |

| N-H (Hydrazide) | O (Neighboring Molecule) | ~2.8 - 3.1 | ~160 - 180 | Intermolecular |

| C-H (Piperazine) | O (Neighboring Molecule) | ~3.2 - 3.5 | ~130 - 150 | Weak Intermolecular |

This table is illustrative and presents plausible hydrogen bond geometries based on studies of related compounds.

Investigation of Polymorphism and Crystal Engineering

Polymorphism , the ability of a compound to exist in more than one crystal structure, is a critical consideration in the characterization of solid-state materials. muohio.edu Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. The investigation of polymorphism in this compound is essential for a complete understanding of its material properties.

The existence of different polymorphs can often be attributed to variations in crystallization conditions, such as the choice of solvent or the temperature of crystallization. muohio.edu For instance, a piperazine-N,N'-bis(N,O-diphenyl phosphoramidate) was shown to form two different polymorphic forms and a pseudo-polymorph when crystallized from different solvents. muohio.edu

Crystal engineering principles can be applied to rationally design and synthesize new crystalline forms of this compound with desired properties. This involves the strategic use of intermolecular interactions to control the assembly of molecules in the solid state. By understanding the hydrogen bonding patterns and other non-covalent interactions, it may be possible to predict and produce new polymorphs or co-crystals with tailored characteristics.

The study of polymorphism in guanidine derivatives, which share functional similarities with the carboximidhydrazide group, can provide valuable insights. scripps.edu The strong directionality and multiple donor/acceptor sites of the guanidinium group make it a powerful tool in crystal engineering. nih.gov

Advanced Chromatographic Techniques for Purification and Analytical Separation

The isolation and quantification of this compound from reaction mixtures or biological matrices require robust and efficient separation techniques. Advanced chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable tools for both the purification and analytical assessment of this compound.

Preparative Chromatography for Scale-Up Purification

For applications requiring larger quantities of pure this compound, analytical HPLC methods can be scaled up to a preparative level. pharmagxp.com Preparative chromatography aims to isolate and collect the compound of interest rather than simply quantify it. pharmagxp.com

The principles of separation remain the same as in analytical HPLC, but preparative systems utilize larger columns, higher flow rates, and larger sample injection volumes. pharmagxp.comyoutube.com The goal is to maximize throughput while maintaining sufficient resolution to separate the target compound from impurities.

The choice of stationary phase and mobile phase will be guided by the analytical method development. Reversed-phase chromatography is commonly used for preparative purification. pharmagxp.com Due to the polar nature of this compound, careful optimization of the mobile phase gradient will be crucial to ensure good separation and recovery. researchgate.net The collected fractions containing the purified compound are then typically subjected to solvent evaporation to yield the solid material.

Affinity Chromatography for Selective Isolation

Affinity chromatography is a powerful purification technique that relies on the specific binding interaction between a target molecule and a ligand immobilized on a stationary phase. nih.gov This method offers very high selectivity and can achieve significant purification in a single step. nih.gov

For this compound, an affinity chromatography approach would require the development of a ligand that specifically recognizes and binds to it. This could be a monoclonal antibody, a specific enzyme for which it is a substrate or inhibitor, or a custom-designed synthetic ligand. nih.govnih.gov

The general workflow for affinity chromatography involves:

Loading: The crude sample containing this compound is passed through the column. The target molecule binds to the immobilized ligand, while impurities are washed away.

Washing: The column is washed with a buffer to remove any non-specifically bound molecules.

Elution: The bound this compound is released from the ligand by changing the buffer conditions (e.g., altering pH, ionic strength, or adding a competing molecule).

Regeneration: The column is re-equilibrated to its initial conditions for subsequent use.

While the development of a specific affinity resin for this compound would be a significant undertaking, it holds the potential for highly efficient and selective purification, particularly from complex biological samples. nih.gov

Computational and Theoretical Chemistry Studies of Piperazine 1 Carboximidhydrazide

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods would provide deep insights into the geometry, stability, and chemical reactivity of Piperazine-1-carboximidhydrazide.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations would be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. This provides a three-dimensional representation of the molecule in its lowest energy state.

Furthermore, DFT is used to calculate key electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges. The MEP map would be particularly insightful, as it identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting sites of interaction with other chemical species. For instance, studies on other piperazine (B1678402) derivatives have successfully used DFT to understand their structural and electronic characteristics.

Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: This table is illustrative and based on typical outputs for similar molecules, as specific data for the target compound is unavailable.)

| Property | Predicted Value | Significance |

| Total Energy | Value in Hartrees | Indicates the overall stability of the molecule. |

| Dipole Moment | Value in Debye | Measures the polarity of the molecule. |

| HOMO Energy | Value in eV | Relates to the ionization potential and nucleophilicity. |

| LUMO Energy | Value in eV | Relates to the electron affinity and electrophilicity. |

| HOMO-LUMO Gap | Value in eV | Indicates chemical reactivity and kinetic stability. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For this compound, FMO analysis would pinpoint the specific atoms that contribute most to these frontier orbitals. This information is critical for understanding its role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. Visualizing the 3D plots of the HOMO and LUMO would reveal the regions of the molecule most involved in electron donation and acceptance.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While QM methods provide a static picture, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations would be essential for exploring the conformational flexibility of this compound. The piperazine ring can adopt different conformations, such as chair and boat forms, and MD simulations can determine the relative stability and interconversion rates of these conformers.

Furthermore, MD simulations can effectively model the influence of different solvents on the structure and behavior of the compound. By simulating this compound in an aqueous environment, for example, one could study the formation and dynamics of hydrogen bonds between the molecule and surrounding water molecules. This is crucial for understanding its solubility and behavior in biological systems. Studies on related piperazine systems have used MD to investigate such molecular-level interactions.

Molecular Docking and Computational Screening for Chemical Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is fundamental in drug discovery and design. If this compound were to be investigated as a potential therapeutic agent, molecular docking would be a critical first step.

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. This can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For example, numerous studies have successfully used molecular docking to evaluate the binding of various piperazine derivatives to biological targets like enzymes and receptors. This approach allows for the high-throughput virtual screening of large compound libraries to identify potential drug candidates.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target (Note: This table represents typical data obtained from a docking study and is for illustrative purposes only.)

| Parameter | Result | Interpretation |

| Binding Affinity | e.g., -7.5 kcal/mol | A negative value indicating the predicted strength of the interaction. |

| Key Interacting Residues | e.g., ASP 120, LYS 85 | Specific amino acids in the protein's active site forming bonds. |

| Type of Interactions | e.g., Hydrogen Bond, Pi-Alkyl | The nature of the chemical bonds stabilizing the complex. |

| RMSD | e.g., 1.8 Å | Root-mean-square deviation, indicating the stability of the docked pose. |

Prediction of Reaction Pathways and Transition States through Computational Modeling

Computational modeling can be used to map out the entire energy landscape of a chemical reaction, including the reactants, products, intermediates, and transition states. For this compound, this could involve modeling its synthesis, degradation, or metabolic pathways.

Using methods like DFT, researchers can calculate the energy barriers (activation energies) associated with different potential reaction pathways. The path with the lowest energy barrier is the most likely to occur. Identifying the geometry of the transition state—the highest energy point along the reaction coordinate—is crucial for understanding the reaction mechanism in detail. While specific studies on this compound are absent, the methodology is well-established for a wide range of organic molecules.

Future Research Directions and Emerging Trends in Piperazine 1 Carboximidhydrazide Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of piperazine (B1678402) derivatives has been a subject of intense research, with a growing emphasis on sustainable and green chemistry principles. rsc.orgfrontiersin.orgnih.gov Traditional methods often involve harsh conditions and the use of hazardous reagents. thieme-connect.de Modern approaches, however, are shifting towards more environmentally benign strategies.

One promising area is the use of photoredox catalysis , which allows for C-H functionalization of piperazines under mild conditions using light as an energy source. mdpi.com This method avoids the need for pre-functionalized starting materials and often utilizes organic dyes as catalysts, further enhancing its green credentials. mdpi.com Another key development is flow chemistry , which offers improved safety, scalability, and efficiency for the synthesis of piperazine-containing molecules, including active pharmaceutical ingredients. nih.govrsc.orgnih.gov The continuous nature of flow processes can minimize waste and allow for the safe handling of reactive intermediates. rsc.org

| Synthetic Methodology | Key Advantages | Relevant Compound Classes |

| Photoredox Catalysis | Mild reaction conditions, avoids pre-functionalization, can use organic catalysts. | C-H functionalized piperazines. mdpi.com |

| Flow Chemistry | Enhanced safety, scalability, and efficiency; minimized waste. | Aryl piperazines, Piperazine-2-carboxamide. rsc.orgnih.gov |

| One-pot Reactions | Reduced purification steps, improved atom economy. | Substituted piperazines. nih.gov |

| Heterogeneous Catalysis | Catalyst reusability, simplified purification. | Nitrogen heterocycles. researchgate.net |

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The reactivity of the guanidine (B92328) group in Piperazine-1-carboximidhydrazide presents a rich area for exploration. Guanidines are highly basic and can act as strong nucleophiles. nih.govnih.gov Their reactivity with various electrophiles, such as in aza-Michael additions, opens up pathways to new heterocyclic systems. nih.gov The interplay between the piperazine ring and the guanidine moiety could lead to unique reactivity not observed in simpler derivatives.

The denitration of nitroguanidines and the reactions of guanidine derivatives with various reagents highlight the diverse chemical transformations possible. royalholloway.ac.ukrsc.org For instance, the reaction of a bicyclic guanidine with an ethylzinc (B8376479) derivative showcases unique reactivity and the formation of complex multinuclear structures. rsc.org Understanding these fundamental reaction mechanisms is crucial for designing novel synthetic applications for this compound.

Moreover, the piperazine ring itself can undergo a variety of transformations. C-H functionalization, as mentioned earlier, allows for the introduction of substituents at the carbon atoms of the ring, moving beyond the traditional focus on N-substitution. mdpi.com This opens up a vast chemical space for creating new analogs of this compound with potentially novel properties.

Advanced Computational Approaches for Structure-Reactivity Prediction

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. For a molecule like this compound, computational studies can provide invaluable insights into its conformational preferences, which are crucial for its interaction with biological targets. nih.govias.ac.in

Density Functional Theory (DFT) calculations can be employed to investigate the reactivity of the guanidinium (B1211019) group, rationalize observed reaction outcomes, and predict the most likely reaction pathways. nih.gov For example, DFT studies have been used to understand the tandem aza-Michael addition/intramolecular cyclization of guanidinium salts. nih.gov

Molecular dynamics simulations can be used to study the behavior of this compound and its derivatives in complex environments, such as in solution or interacting with a protein binding site. nih.govrsc.org These simulations can reveal key intermolecular interactions and help in the rational design of molecules with specific binding affinities. nih.gov

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Reactivity prediction, reaction mechanism elucidation. | Understanding of reaction pathways and product selectivity. nih.gov |

| Molecular Dynamics (MD) | Simulation of molecular behavior in complex environments. | Information on intermolecular interactions and binding modes. nih.gov |

| Conformational Analysis | Prediction of stable molecular geometries. | Understanding of structure-activity relationships. nih.gov |

Design of Highly Selective Chemical Probes and Reagents

The guanidinium group is a key pharmacophore in many biologically active molecules and is known to interact with negatively charged species like phosphates, sulfates, and carboxylates on cell surfaces. nih.govacs.org This property makes guanidinium-rich molecules excellent candidates for development as chemical probes to study biological processes.

This compound could serve as a scaffold for the design of selective probes. By attaching a reporter group, such as a fluorophore, to the piperazine ring, it might be possible to visualize the distribution of the molecule within cells or tissues. The ability of guanidinium groups to facilitate cell entry could be harnessed to deliver these probes to their intracellular targets. nih.gov

Furthermore, the strong basicity of the guanidine group can be utilized in the design of novel reagents and catalysts. ineosopen.org Guanidine derivatives have been explored as superbases in organic synthesis. The unique structure of this compound, combining a piperazine and a guanidine, could lead to reagents with novel reactivity and selectivity.

Integration with Emerging Chemical Technologies and Paradigms

The future of chemistry lies in the integration of traditional synthesis with emerging technologies. As previously discussed, flow chemistry is revolutionizing the way chemicals are manufactured, and the synthesis of piperazine derivatives is already benefiting from this technology. rsc.orgnih.govdacl.co.in The development of a continuous-flow synthesis for this compound would offer significant advantages in terms of safety, efficiency, and scalability.

Another emerging paradigm is the use of machine learning and artificial intelligence in chemical synthesis and drug discovery. These tools can be used to predict the properties of new molecules, optimize reaction conditions, and even design novel synthetic routes. By applying these technologies to this compound, it may be possible to accelerate the discovery of new applications for this compound.

The principles of green and sustainable chemistry will continue to be a major driving force in chemical research. rsc.orgfrontiersin.orgnih.gov This includes the use of renewable feedstocks, the development of atom-economical reactions, and the minimization of waste. Future research on this compound will undoubtedly be guided by these principles, leading to more environmentally friendly and sustainable chemical processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.